Ethyl 3-amino-6-cyanopyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-6-cyanopyridine-2-carboxylate is a heterocyclic organic compound that contains a pyridine ring substituted with amino, cyano, and carboxylic acid ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-cyanopyridine-2-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe carboxylic acid ethyl ester group can be introduced via esterification reactions using reagents like ethyl chloroformate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-cyanopyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
Ethyl 3-amino-6-cyanopyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-pyridinecarboxylate: Similar in structure but lacks the amino and cyano groups.
Methyl 2-pyridinecarboxylate: Another related compound with a different ester group.
Uniqueness
Ethyl 3-amino-6-cyanopyridine-2-carboxylate is unique due to the presence of multiple functional groups that allow for diverse chemical modifications and applications. Its combination of amino, cyano, and ester groups provides a versatile platform for the synthesis of various derivatives with potential biological and industrial applications.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl 3-amino-6-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7(11)4-3-6(5-10)12-8/h3-4H,2,11H2,1H3 |
InChI Key |
UVWYRLATQFVVCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C#N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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